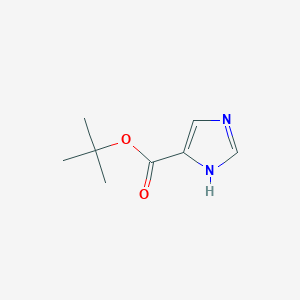

tert-butyl 1H-imidazole-5-carboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)6-4-9-5-10-6/h4-5H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCWGBMVJKSUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648804 | |

| Record name | tert-Butyl 1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611238-94-9 | |

| Record name | 1,1-Dimethylethyl 1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611238-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of Tert Butyl 1h Imidazole 5 Carboxylate

Reactions Involving the Imidazole (B134444) Nitrogen Atom

The imidazole ring contains two nitrogen atoms, a pyridinium-like nitrogen (N1) and a pyrrole-like nitrogen (N3), which exhibit different reactivity profiles. The N1 nitrogen, being part of the aromatic system, is generally nucleophilic and readily participates in reactions such as alkylation and acylation.

Alkylation of the imidazole nitrogen is a common transformation. For instance, the N-methylated derivative, tert-butyl 1-methyl-1H-imidazole-5-carboxylate, is a known compound, indicating that the N1 position can be selectively alkylated. chemscene.com This reactivity is fundamental in modifying the electronic properties of the imidazole ring or for introducing substituents required for building more complex molecular architectures.

Furthermore, the nitrogen atom can be protected, most commonly with a tert-butoxycarbonyl (Boc) group, by reacting the imidazole with di-tert-butyl dicarbonate. nih.gov This protection strategy is vital in syntheses where the nucleophilicity of the imidazole nitrogen needs to be masked to allow for selective reactions at other parts of the molecule. The subsequent deprotection of the N-Boc group can be achieved under specific conditions. For example, a method using sodium borohydride (B1222165) in ethanol (B145695) has been shown to selectively cleave the N-Boc group from imidazoles while leaving other sensitive groups, including primary N-Boc protected amines, intact. arkat-usa.org In some cases, particularly with benzimidazoles, protection of the N-H group by acetylation is a necessary prerequisite before transformations at other positions, such as esterification of a carboxylic acid, can be successfully carried out. researchgate.net The reaction of imidazole itself with certain activated esters can proceed via a mechanism where imidazole acts as a nucleophile, sometimes with a second imidazole molecule acting as a catalyst. rsc.org

Transformations at the Carboxylate Ester Functionality

The carboxylate ester group at the C5 position is a key functional handle that can undergo various transformations, including hydrolysis to the corresponding carboxylic acid and subsequent derivatization.

The tert-butyl ester is known for its stability, particularly towards basic conditions that would typically hydrolyze simpler alkyl esters like methyl or ethyl esters. This stability is advantageous in syntheses requiring basic reagents. However, hydrolysis can be achieved under acidic conditions, often concurrently with the deprotection of the tert-butyl group itself.

Transesterification of tert-butyl esters offers a pathway to convert them into other esters or amides without isolating the intermediate carboxylic acid. A one-pot method mediated by phosphorus trichloride (B1173362) (PCl₃) has been developed for this purpose. researchgate.net This reaction is believed to proceed through the in situ formation of a highly reactive acid chloride intermediate, which then readily reacts with various alcohols or amines to yield the desired ester or amide products. researchgate.net This approach is efficient and avoids the often harsh conditions required for direct hydrolysis and subsequent re-esterification.

Once the tert-butyl ester of tert-butyl 1H-imidazole-5-carboxylate is cleaved to reveal the free carboxylic acid (1H-imidazole-5-carboxylic acid), this functional group becomes available for a wide array of derivatization reactions. The most common of these is amide bond formation.

Standard peptide coupling reagents are highly effective for this transformation. For example, the carboxylic acid can be activated with reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of HOBt (Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by the addition of a primary or secondary amine to form the corresponding amide. nih.gov This method is widely used in medicinal chemistry to synthesize libraries of compounds for structure-activity relationship (SAR) studies.

Alternatively, the tert-butyl ester can be converted directly to an acid chloride intermediate using reagents like thionyl chloride (SOCl₂) or the previously mentioned PCl₃. researchgate.netorganic-chemistry.org This acid chloride can then be reacted with a variety of nucleophiles, including alcohols and amines, to afford esters and amides in high yields under mild conditions. organic-chemistry.org Carboxylic acids can also be converted into other functional groups, such as aliphatic amines, by derivatization with a protected diamine followed by deprotection. thermofisher.com

Selective Deprotection Strategies for the tert-Butyl Ester Group

The tert-butyl group is a widely used protecting group for carboxylic acids due to its stability and the specific conditions required for its removal. thieme.de Its cleavage is a critical step in many synthetic sequences, and various methods have been developed to achieve this transformation with high selectivity.

The most common method for cleaving a tert-butyl ester is through acid-mediated hydrolysis. The mechanism involves protonation of the ester oxygen followed by elimination of isobutylene (B52900), a stable carbocation, to generate the free carboxylic acid. This reaction is typically performed under anhydrous acidic conditions to avoid side reactions.

A variety of acidic reagents can be employed for this purpose. Strong acids such as trifluoroacetic acid (TFA), often used in a dichloromethane (B109758) (DCM) solvent, are highly effective and can achieve complete deprotection. thieme.deresearchgate.net Another common reagent is a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane. nih.gov More recently, aqueous phosphoric acid has been reported as an environmentally benign and mild reagent for the deprotection of tert-butyl esters, offering high yields and a convenient workup. organic-chemistry.org The choice of acid depends on the sensitivity of other functional groups present in the molecule.

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM, Room Temperature | thieme.deresearchgate.net |

| HCl in 1,4-Dioxane | Room Temperature | nih.gov |

| Aqueous Phosphoric Acid | - | organic-chemistry.org |

While acid-mediated deprotection is robust, the harsh conditions can be incompatible with acid-sensitive functional groups elsewhere in the molecule. This has driven the development of milder, more selective methods that operate under neutral or near-neutral conditions.

One innovative method employs a catalytic amount of the tris-4-bromophenylamminium radical cation, known as "magic blue" (MB•+), in combination with a sacrificial silane (B1218182) like triethylsilane. This system facilitates the cleavage of the C–O bond under mild conditions without the need for strong acids or metals. nih.gov

Lewis acids also provide a pathway for selective deprotection. Ytterbium triflate (Yb(OTf)₃) has been shown to be an effective catalyst for cleaving tert-butyl esters in nitromethane (B149229) at moderate temperatures (45–50°C). niscpr.res.in This method displays excellent selectivity, leaving other ester types such as methyl and benzyl (B1604629) esters untouched. niscpr.res.in Similarly, zinc bromide (ZnBr₂) in dichloromethane can be used for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups. researchgate.net

For molecules containing other acid-sensitive protecting groups like N-Boc, the CeCl₃·7H₂O–NaI system in refluxing acetonitrile (B52724) offers remarkable selectivity. This system selectively cleaves the tert-butyl ester while preserving the N-Boc group, a reversal of the typical selectivity observed under acidic conditions. organic-chemistry.org

| Reagent System | Solvent | Key Features | Reference |

|---|---|---|---|

| Tris(4-bromophenyl)amminium Radical Cation (Magic Blue) / Triethylsilane | - | Mild, neutral conditions; radical-mediated C-O cleavage. | nih.gov |

| Ytterbium Triflate (Yb(OTf)₃) | Nitromethane | Mild Lewis acid catalysis; selective for tert-butyl esters. | niscpr.res.in |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Chemoselective hydrolysis in the presence of other acid-labile groups. | researchgate.net |

| Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) / Sodium Iodide (NaI) | Acetonitrile | Selectively cleaves tert-butyl ester over N-Boc group. | organic-chemistry.org |

Functionalization of the Imidazole Ring in this compound

The inherent reactivity of the imidazole ring within this compound allows for a variety of functionalization reactions, enabling the synthesis of a diverse range of derivatives. The presence of two nitrogen atoms and two carbon atoms within the heterocyclic ring provides multiple sites for chemical modification. Key transformations include N-alkylation and N-arylation at the ring nitrogens, as well as substitution reactions at the C2 and C4 positions. These modifications are crucial for the development of novel compounds with potential applications in medicinal chemistry and materials science.

Research into the functionalization of the imidazole core often explores the regioselectivity of these reactions, which can be influenced by the steric and electronic effects of the substituents on the ring, as well as the specific reaction conditions employed. The tert-butoxycarbonyl (Boc) group at the 5-position, while primarily a protecting group for the carboxylic acid, can also influence the reactivity and regioselectivity of transformations on the imidazole ring.

The substitution of the hydrogen atom on one of the imidazole nitrogen atoms with an alkyl group is a fundamental transformation. While specific studies detailing the N-alkylation of this compound are not extensively documented in readily available literature, general methodologies for the N-alkylation of imidazoles are well-established. These reactions typically involve the deprotonation of the imidazole N-H with a base, followed by nucleophilic attack on an alkyl halide or a similar electrophile. The choice of base and solvent can significantly impact the regioselectivity of the alkylation, leading to either the N-1 or N-3 substituted product. For instance, in related indazole systems, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N-1 alkylation. beilstein-journals.org

The table below outlines general conditions for the N-alkylation of imidazole derivatives, which could be adapted for this compound.

| Alkylating Agent | Base | Solvent | Temperature (°C) | General Yield Range (%) |

| Alkyl Bromide | NaH | THF | 0 to rt | Moderate to High |

| Alkyl Iodide | K₂CO₃ | DMF | rt to 60 | Good |

| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | rt | High |

This table represents generalized conditions for imidazole alkylation and may require optimization for the specific substrate.

The formation of a carbon-nitrogen bond between an aryl group and the imidazole ring, known as N-arylation, is a pivotal reaction in the synthesis of many biologically active compounds. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction widely used for this purpose. wikipedia.orgorganic-chemistry.org This method generally involves the reaction of an aryl halide or triflate with the N-H of the imidazole in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org The choice of ligand is critical for the efficiency and scope of the reaction. While specific examples for this compound are scarce, the general applicability of this reaction to a wide range of imidazoles suggests its potential utility. nih.gov

Below are representative conditions for the Buchwald-Hartwig N-arylation of imidazoles.

| Arylating Agent | Catalyst | Ligand | Base | Solvent | Temperature (°C) | General Yield Range (%) |

| Aryl Bromide | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 80-110 | Good to Excellent |

| Aryl Chloride | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 | Moderate to High |

| Aryl Triflate | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 80 | Good |

This table illustrates typical conditions for Buchwald-Hartwig amination of imidazoles and would likely require adaptation for the target molecule.

The introduction of halogen atoms onto the imidazole ring can provide valuable intermediates for further functionalization through cross-coupling reactions. Halogenation typically occurs at the C2 or C4 positions of the imidazole ring. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for bromination and chlorination, respectively. The regioselectivity of the halogenation can be controlled by the reaction conditions and the substitution pattern of the imidazole.

Once halogenated, the imidazole ring of this compound can participate in various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.org This reaction allows for the formation of carbon-carbon bonds by coupling the halogenated imidazole with an organoboron compound in the presence of a palladium catalyst. organic-chemistry.org This strategy is highly effective for the synthesis of biaryl and other complex structures. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov

The following table provides a general overview of the conditions for Suzuki-Miyaura coupling involving halo-imidazoles.

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | General Yield Range (%) |

| Arylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 | Good to Excellent |

| Heteroarylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/Water | 90 | Good |

| Alkylboronic acid | PdCl₂(dppf) | - | CsF | THF | 70 | Moderate to Good |

This table presents generalized conditions for Suzuki-Miyaura coupling and would necessitate specific optimization for derivatives of this compound.

Applications of Tert Butyl 1h Imidazole 5 Carboxylate As a Key Intermediate and Building Block in Complex Organic Synthesis

Construction of Advanced Heterocyclic Systems Utilizing the Imidazole (B134444) Core

The imidazole-5-carboxylate scaffold is a fundamental starting point for the synthesis of more complex, often fused, heterocyclic systems. Chemists exploit the inherent reactivity of the imidazole ring and its substituents to build elaborate molecular frameworks.

One major application is in the synthesis of N-heterocyclic carbene (NHC) precursors. Imidazolium carboxylates, which can be readily prepared from esters like tert-butyl 1H-imidazole-5-carboxylate, serve as stable, isolable reagents that can efficiently transfer NHC groups to various transition metals, including rhodium, iridium, palladium, and platinum. nih.govacs.org This process involves the loss of CO2 and results in the formation of novel NHC-metal complexes, which are themselves advanced heterocyclic systems with significant applications in catalysis. nih.gov

Furthermore, the imidazole core can be elaborated into fused bicyclic and polycyclic systems. For instance, synthetic strategies involving a van Leusen imidazole synthesis followed by an intramolecular Heck reaction can produce fused systems like imidazo-[1,5-a]pyridines and imidazo[1,5-a]azepines. mdpi.com Other advanced methods include the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides to produce diversely functionalized imidazole-4-carboxylates. nih.gov The development of such methodologies underscores the utility of imidazole carboxylates in creating structurally diverse and complex heterocyclic libraries. nih.gov

Below is a table summarizing selected methods for synthesizing advanced heterocyclic systems from imidazole-carboxylate precursors.

| Method | Precursor Type | Resulting System | Key Features | Citation(s) |

| NHC Transfer | Imidazolium Carboxylates | N-Heterocyclic Carbene (NHC) Complexes | Forms stable NHC-metal complexes with Rh, Ir, Pd, Pt. | nih.govacs.org |

| Van Leusen/Heck Reaction | Aldehyde/Amine Precursors | Imidazo[1,5-a]pyridines | Sequential reaction pathway to build fused ring systems. | mdpi.com |

| 1,5-Electrocyclization | Azavinyl Azomethine Ylides | Substituted Imidazole-4-carboxylates | Microwave-assisted, one-pot multicomponent procedure. | nih.gov |

| Denitrogenative Transformation | 5-Amino-1,2,3-triazoles | 2-Substituted Imidazoles | Acid-mediated transformation involving a carbene intermediate. | mdpi.com |

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs. ijsrtjournal.com The imidazole-5-carboxylate framework, in particular, is a crucial intermediate for synthesizing important pharmaceutical agents, most notably angiotensin II receptor antagonists used to treat hypertension. google.com

A prominent example is the synthesis of Losartan , the first non-peptide angiotensin II receptor antagonist to be marketed. google.com A key intermediate in many industrial syntheses of Losartan is 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde. researchgate.netacs.orgdrugfuture.comgoogle.com This aldehyde is commonly prepared from precursors that are structurally analogous to imidazole-5-carboxylates, highlighting the importance of this substitution pattern. The synthesis involves connecting the imidazole "head" to a biphenyltetrazole "tail" via N-alkylation, followed by reduction of the C5-substituent (an aldehyde in this case, which can be derived from a carboxylate) to the required hydroxymethyl group of Losartan. drugfuture.comgoogle.comepo.org

Similarly, the imidazole-5-carboxylic acid scaffold is the direct precursor to Allisartan , another potent antihypertensive drug. google.comgoogle.com In this case, the carboxylic acid at the 5-position is a defining feature of the final molecule or its pro-drug form. google.com Beyond cardiovascular drugs, imidazole-4-carboxylic acid derivatives have been synthesized and identified as potent antiplatelet agents, acting as PAF antagonists or COX-1 inhibitors. researchgate.net

This table highlights some pharmacologically active scaffolds derived from imidazole-5-carboxylate intermediates.

| Scaffold/Drug Name | Therapeutic Class | Role of Imidazole-5-carboxylate Intermediate | Citation(s) |

| Losartan | Angiotensin II Receptor Antagonist (Antihypertensive) | Precursor to the key 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde intermediate. | researchgate.netacs.orgdrugfuture.comgoogle.com |

| Allisartan | Angiotensin II Receptor Antagonist (Antihypertensive) | Direct precursor, with the C5-carboxylic acid being a core part of the final structure. | google.comgoogle.com |

| Antiplatelet Agents | Platelet Aggregation Inhibitors | The imidazole-4-carboxylic acid core is essential for activity as PAF antagonists and COX-1 inhibitors. | researchgate.net |

| Kinase Inhibitors | Anticancer (potential) | The related imidazole-4,5-dicarboxylic acid is used to create purine (B94841) mimics that target ATP binding sites. | nih.gov |

Diversification of Imidazole-Based Chemical Libraries

In modern drug discovery, the generation of chemical libraries containing hundreds or thousands of related compounds for high-throughput screening is a cornerstone strategy. This compound is an ideal scaffold for such library synthesis due to its multiple, orthogonally reactive sites. The term "orthogonal" implies that each functional group can be reacted independently without affecting the others, allowing for controlled, stepwise diversification.

A clear example of this approach is the parallel synthesis of an imidazole-4,5-dicarboxamide library. nih.gov In this work, the imidazole-4,5-dicarboxylic acid scaffold was systematically reacted with a variety of amino acid esters and alkanamines to create a library of 126 distinct compounds designed to act as kinase inhibitors by mimicking purines. nih.gov

The synthetic logic for diversifying a building block like this compound follows a sequence of reactions at its distinct functional handles:

N-Alkylation: The nucleophilic N-H of the imidazole ring can be alkylated with a wide variety of electrophiles (e.g., alkyl halides) to introduce the first point of diversity. The tert-butyl ester is stable to many N-alkylation conditions. beilstein-journals.org

Ester Modification: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse set of amines or alcohols to form a library of amides or other esters, introducing a second point of diversity.

Ring Functionalization: The C2 or C4 positions of the imidazole ring can potentially be functionalized through methods like lithiation followed by quenching with an electrophile, adding a third dimension of structural variation.

This systematic approach allows for the rapid generation of a large matrix of compounds from a single, versatile starting material, which can then be screened for biological activity.

Synthesis of Novel Materials

The utility of this compound extends beyond pharmaceuticals into the realm of materials science, where its unique structural features are exploited to create functional materials with specific properties.

Organometallic Complexes and Catalysts: As mentioned previously, imidazole carboxylates are valuable precursors to N-heterocyclic carbenes (NHCs). nih.govacs.org NHCs are powerful ligands that form highly stable complexes with a wide range of transition metals. These NHC-metal complexes are a major class of novel materials used extensively as catalysts in organic synthesis, enabling reactions with high efficiency and selectivity. nih.gov

Metal-Organic Frameworks (MOFs): Imidazole-carboxylate ligands are used as the organic "linkers" to construct metal-organic frameworks (MOFs). researchgate.net MOFs are highly porous, crystalline materials created by linking metal ions or clusters with organic ligands. The geometry and functionality of the ligand, such as an imidazole-carboxylate, dictate the structure and properties of the resulting framework. These materials have significant potential in applications like gas storage, chemical separations, and heterogeneous catalysis. researchgate.net

Medical Imaging Agents: A cutting-edge application is the development of novel MRI contrast agents. Researchers have synthesized a series of imidazole-4,5-dicarboxyamides (derived from the corresponding dicarboxylic acid) that function as agents for chemical exchange saturation transfer (CEST) MRI. nih.govnih.gov These molecules allow for non-invasive imaging of tissue pH and perfusion, with promising applications in diagnosing and monitoring conditions like kidney disease. nih.govnih.govjohnshopkins.edu

| Material Type | Role of Imidazole-Carboxylate | Application | Citation(s) |

| NHC-Metal Complexes | Precursor to N-Heterocyclic Carbene (NHC) ligands. | Homogeneous Catalysis, Organometallic Chemistry | nih.govacs.orgnih.gov |

| Metal-Organic Frameworks (MOFs) | Serves as the organic linker connecting metal nodes. | Gas Storage, Separation, Heterogeneous Catalysis | researchgate.net |

| CEST MRI Agents | Forms the core scaffold of imidazole-dicarboxamides. | Medical Diagnostics (pH and perfusion imaging) | nih.govnih.govjohnshopkins.edu |

Exploration of Medicinal Chemistry and Drug Discovery Applications of Tert Butyl 1h Imidazole 5 Carboxylate Derivatives

Design and Synthesis of Imidazole-Containing Drug Precursors

The synthesis of imidazole-based drug precursors is a cornerstone of medicinal chemistry, leveraging the versatile reactivity of the imidazole (B134444) core. researchgate.net The tert-butyl ester group, as seen in tert-butyl 1H-imidazole-5-carboxylate, is often incorporated into synthetic schemes. One common method for creating tert-butyl esters of heterocyclic carboxylic acids, such as indole-5-carboxylic acid and its relatives, involves reacting the corresponding carboxylic acid with tert-butyl trichloroacetimidate (B1259523). researchgate.net For heterocycles like 1H-benzimidazole-5-carboxylic acid, the nitrogen at position 1 must first be protected, for instance by acetylation, before the esterification reaction can proceed effectively. researchgate.net

Another synthetic strategy involves the direct formation of 1,5-disubstituted imidazole-4-carboxylates from α-isocyanoacetates, which are versatile reagents for constructing various nitrogen-containing heterocycles. mdpi.com For example, tert-BuOK-mediated annulation of ester isocyanoacetates with trifluoroacetimidoyl chlorides provides a method for preparing 1,5-disubstituted imidazole-4-carboxylate esters under mild conditions. mdpi.com The tert-butoxycarbonyl (Boc) group is also frequently used as a protecting group for the imidazole nitrogen during synthesis, which can be introduced by reacting the N-unsubstituted imidazole with di-tert-butyl dicarbonate. nih.gov This approach not only facilitates subsequent reactions but also allows for the creation of structural diversity. nih.gov

Furthermore, multicomponent reactions offer an efficient pathway to novel imidazole derivatives. For instance, a one-pot click chemistry approach using Cu(I) catalysis has been used to synthesize tert-butyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates with high yields and purity, demonstrating the power of modern synthetic methods in creating complex drug-like molecules from simple building blocks. nih.gov These synthetic methodologies are crucial for generating libraries of imidazole-containing compounds for biological screening and drug discovery programs. chemscene.com

Investigation of Biological Activities Associated with this compound Analogues

The imidazole scaffold is a component of numerous clinically used drugs and natural products, valued for its ability to engage in various biological interactions like hydrogen bonding, metal coordination, and π-π stacking. researchgate.netnih.gov Derivatives of this compound are explored for a wide spectrum of therapeutic applications due to these favorable properties. nih.govresearchgate.net

Anticancer Research Applications of Imidazole Derivatives

Imidazole derivatives are prominent in anticancer drug discovery, with several approved drugs, such as dacarbazine (B1669748) and nilotinib, containing this heterocyclic core. nih.gov Research into analogues has identified multiple mechanisms of action, including the inhibition of kinases, disruption of microtubules, and modulation of protein-protein interactions. nih.gov

One study detailed the synthesis of a novel 1H-imidazole [4,5-f] researchgate.netasianpubs.org phenanthroline derivative, IPM714, which showed selective inhibitory activity against colorectal cancer (CRC) cells, with IC50 values of 1.74 μM in HCT116 cells and 2.0 μM in SW480 cells. nih.gov Further investigation revealed that IPM714 induces apoptosis and arrests the cell cycle in the S phase, potentially through the suppression of the PI3K/AKT/mTOR pathway. nih.gov In other research, 1-(diarylmethyl)-1H-imidazole derivatives were synthesized and evaluated for activity in breast cancer. mdpi.com The compound 1-(Aryl-(3,4,5-trimethoxyphenyl)methyl)-1H-imidazole (21l) was the most active in its series against MCF-7 cells, reducing cell viability to 31% at a 1 μM concentration. mdpi.com

The table below summarizes the anticancer activity of selected imidazole derivatives.

| Compound/Derivative Class | Cancer Cell Line | Activity | Mechanism of Action | Reference |

| IPM714 | HCT116, SW480 | IC50 = 1.74 µM (HCT116), 2.0 µM (SW480) | PI3K/AKT/mTOR pathway suppression, S-phase arrest, apoptosis | nih.gov |

| 1-(Aryl-(3,4,5-trimethoxyphenyl)methyl)-1H-imidazoles | MCF-7 (Breast) | Compound 21l: 31% viable cells at 1 µM | Tubulin targeting, aromatase inhibition | mdpi.com |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | MCF7, HCT116 | Compound 2: IC50 = 0.0047 µM/ml (MCF7); Compound 10: IC50 = 0.0058 µM/ml (HCT116) | Cytotoxicity | nih.gov |

Antimicrobial and Antitubercular Activity Studies of Imidazole Analogues

The emergence of drug-resistant microbial and tubercular strains necessitates the development of new therapeutic agents. nih.gov Imidazole derivatives have demonstrated significant potential in this area. researchgate.netasianpubs.org A series of novel imidazole carboxamides were synthesized and screened for antimicrobial and antitubercular activity. researchgate.net Compounds B4, B6, and B7 were found to be potent against various antimicrobial species, while compound B3 was particularly effective against M. tuberculosis H37Rv. researchgate.net

Another study focused on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides. nih.gov Among these, compounds 8, 9, and 11 emerged as highly potent antimicrobial agents against both Gram-positive and Gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) of 0.027 µM/ml. nih.gov In antitubercular screening against M. tuberculosis H37Rv, some 5-nitrofuran-triazole conjugates showed promising activity, with compound 8e exhibiting an MIC of 0.25 μg/ml. nih.gov These compounds were also noted for being less toxic to mammalian cells than the standard drug ciprofloxacin. nih.gov

The table below presents findings from studies on the antimicrobial and antitubercular activities of imidazole analogues.

| Compound/Derivative Class | Target Organism | Activity (MIC) | Reference |

| Imidazole Carboxamide (B3) | M. tuberculosis H37Rv | Effective | researchgate.net |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides (Compounds 8, 9, 11) | Gram-positive & Gram-negative bacteria | 0.027 µM/ml | nih.gov |

| 5-Nitrofuran-triazole conjugate (Compound 8e) | M. tuberculosis H37Rv | 0.25 µg/ml | nih.gov |

| N-(4-nitrophenyl)-1H-imidazole-4-carboxamide (6e) & N-(3,4-dichlorophenyl)-1H-imidazole-4-carboxamide (6j) | Antitubercular | Maximum activity in series | asianpubs.org |

Antiviral Compound Development Involving Imidazole Scaffolds

The imidazole scaffold is a key component in the development of antiviral drugs, targeting various viruses such as HIV, Hepatitis C (HCV), and Zika virus (ZIKV). nih.govnih.govresearchgate.net For instance, a series of imidazole thioacetanilide (B1681303) derivatives were synthesized and screened for their anti-HIV activity. nih.gov Another study reported on 1,5-diaryl-1H-imidazole-4-carboxylic acid derivatives as inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75. mdpi.com In a cell-based HIV-1 assay, compounds 11a, 11b, and 11g showed moderate antiviral inhibition (33-36%) with low cytotoxicity (CC50 >158 µM). mdpi.com

In the fight against HCV, bis-imidazolyl phenyl butadiyne derivatives were designed as inhibitors of the nonstructural protein 5A (NS5A). nih.gov The imidazole ring in these compounds serves as a bioisostere for an amide bond, offering improved bioavailability and metabolic stability. nih.gov For other viruses, certain imidazole derivatives were found to be effective against Yellow Fever Virus (YFV) and ZIKV in the low micromolar range. nih.gov Specifically, altering the carboxylic acid and 5-carboxylate ester to an amide group enhanced the inhibitory action against YFV. nih.gov

Enzyme Inhibition and Receptor Ligand Studies of Imidazole Derivatives

The ability of the imidazole ring to interact with enzyme active sites and receptors makes its derivatives prime candidates for developing inhibitors and ligands. researchgate.netresearchgate.net A study on Bruton's tyrosine kinase (BTK), a target in B-cell malignancies, led to the discovery of highly selective covalent inhibitors carrying a 1-amino-1H-imidazole-5-carboxamide scaffold as a novel hinge-binding moiety. nih.gov The most potent of these, compound 26, demonstrated impressive selectivity and robust in vivo antitumor efficacy. nih.gov

In another example, researchers discovered inhibitors of the kinesin HSET (KIFC1), a motor protein essential for the survival of many cancer cells. nih.gov A 2-(3-benzamidopropanamido)thiazole-5-carboxylate hit was optimized to yield nanomolar ATP-competitive inhibitors. nih.gov Interestingly, replacing the thiazole (B1198619) with an imidazole (compound 29) resulted in a loss of HSET inhibition, highlighting the sensitivity of the enzyme to the specific heterocycle. nih.gov Additionally, studies on dual inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) showed that N-Boc substitution on the benzimidazole (B57391) ring increased inhibitory potency against sEH, while N-unsubstituted benzimidazoles were more active against FLAP. nih.gov This demonstrates how substitutions on the imidazole core can tune selectivity between different enzyme targets. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses in Imidazole Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying the molecular features that govern biological activity. researchgate.netdrugdesign.org For imidazole derivatives, SAR analyses have provided key insights for rational drug design. researchgate.netnih.gov

For example, in a series of anti-inflammatory compounds, it was found that electron-withdrawing groups at the C-4 position of the imidazole ring enhance activity. researchgate.net In the development of HIV-1 integrase inhibitors, the carboxylic acid moiety of a 1,5-diaryl-1H-imidazole-4-carboxylic acid was shown to form critical hydrogen bonds with His171, Glu170, and Thr174 residues in the enzyme's binding pocket. mdpi.com This highlights the importance of the carboxyl group for potent inhibition. drugdesign.org

In the context of dual sEH/FLAP inhibitors, SAR analysis revealed that an N-butoxycarbonyl (N-Boc) substitution on a benzimidazole scaffold significantly increased sEH inhibition but was detrimental to FLAP inhibitory activity. nih.gov Conversely, removing the N-substitution led to a significant increase in FLAP activity. nih.gov This differential effect underscores how a single modification can dramatically alter the activity profile against different targets.

Computational Chemistry and Theoretical Investigations of Tert Butyl 1h Imidazole 5 Carboxylate

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions. For a compound like tert-butyl 1H-imidazole-5-carboxylate, these calculations could be employed to study various transformations, such as its synthesis, hydrolysis of the ester group, or its participation in further synthetic steps.

Key Applications:

Transition State Searching: To understand the energy barriers of a reaction, quantum chemical calculations can identify the transition state structures and their corresponding energies. For instance, in the esterification of 1H-imidazole-5-carboxylic acid with isobutylene (B52900) to form the tert-butyl ester, the reaction pathway and the activation energy could be modeled.

Solvent Effects: The influence of different solvents on the reaction mechanism can be simulated using various solvent models, providing insights into how the solvent can stabilize or destabilize reactants, intermediates, and transition states.

Hypothetical Reaction Data Table:

| Reaction Step | Reactant(s) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| N-H Deprotonation | This compound, Base | Imidazolate anion, Conjugate acid | 10-15 | -5 to -10 |

| Ester Hydrolysis (Acid-catalyzed) | This compound, H₃O⁺ | 1H-imidazole-5-carboxylic acid, tert-butanol (B103910) | 20-25 | -2 to -5 |

Density Functional Theory (DFT) Studies on Regioselectivity and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. For this compound, DFT studies would be invaluable in understanding its reactivity and regioselectivity.

Electronic Properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The distribution of these orbitals on the molecule would reveal the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atoms of the imidazole (B134444) ring would likely be electron-rich, while the carbonyl carbon would be electron-poor.

Atomic Charges: Calculating the partial charges on each atom can provide a quantitative measure of the charge distribution and help in predicting sites of reactivity.

Regioselectivity:

DFT calculations can predict the outcome of reactions where multiple products are possible. For example, in the alkylation of the imidazole ring, DFT can be used to calculate the energies of the possible N1 and N3-alkylated products, thus predicting the major regioisomer.

Illustrative DFT Data Table:

| Property | Calculated Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on typical values for similar organic molecules.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations would be useful for conformational analysis and studying its interactions in a biological context.

Conformational Analysis:

The tert-butyl group and the carboxylate linker can rotate, leading to different conformations. MD simulations can explore the potential energy surface to identify the most stable (lowest energy) conformations and the energy barriers between them. This is important as the conformation of a molecule can significantly affect its biological activity.

Ligand-Receptor Interactions:

If this compound were being investigated as a potential ligand for a biological target (e.g., an enzyme or receptor), MD simulations could be used to study the stability of the ligand-receptor complex. These simulations can reveal how the ligand binds, the key interactions (hydrogen bonds, hydrophobic interactions), and the flexibility of both the ligand and the binding pocket over time.

In Silico Screening and Molecular Docking Studies in Rational Drug Design

In silico screening and molecular docking are computational techniques used in drug discovery to identify potential drug candidates and predict their binding modes.

Molecular Docking:

Molecular docking simulations would involve placing this compound into the binding site of a target protein in various orientations and conformations to predict the most favorable binding mode.

A scoring function is then used to estimate the binding affinity, providing a rank for the compound as a potential inhibitor or activator. Key interactions, such as hydrogen bonds between the imidazole nitrogen or carbonyl oxygen and amino acid residues in the protein, would be identified.

Virtual Screening:

If a library of compounds containing the this compound scaffold were available, virtual screening could be used to rapidly screen these compounds against a biological target to identify the most promising candidates for further experimental testing.

Example Docking Data Table:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Hypothetical Kinase A | -7.8 | Asp145, Lys23, Val30 |

| Hypothetical Protease B | -6.5 | His41, Gly143, Cys145 |

Note: This table is purely illustrative, as no specific docking studies for this compound are publicly documented.

Advanced Spectroscopic and Structural Elucidation Methodologies for Tert Butyl 1h Imidazole 5 Carboxylate and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of tert-butyl 1H-imidazole-5-carboxylate. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum, the tert-butyl group is expected to exhibit a sharp, intense singlet peak around δ 1.3-1.6 ppm, corresponding to the nine chemically equivalent protons. The protons on the imidazole (B134444) ring will appear as distinct signals in the aromatic region of the spectrum. The chemical shifts of these protons are influenced by the electronic effects of the carboxylate group and the nitrogen atoms within the ring. For comparison, in related imidazole derivatives, the imidazole protons typically resonate between δ 7.0 and δ 8.5 ppm. The N-H proton of the imidazole ring will present as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the ester group, typically in the range of δ 160-170 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will appear at approximately δ 80-85 ppm and δ 28-30 ppm, respectively. The carbon atoms of the imidazole ring will have distinct chemical shifts based on their position relative to the nitrogen atoms and the carboxylate substituent. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imidazole CH | 7.0 - 8.5 | 115 - 140 |

| Imidazole NH | Variable (broad) | - |

| tert-Butyl CH₃ | 1.3 - 1.6 | 28 - 30 |

| tert-Butyl C | - | 80 - 85 |

| Carbonyl C=O | - | 160 - 170 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular weight of this compound is 168.19 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 168.

The fragmentation pattern provides valuable structural information. A common fragmentation pathway for esters is the loss of the alkoxy group or the entire ester group. For this compound, a significant fragment would likely be the loss of the tert-butyl group (C₄H₉), resulting in a peak at m/z 111. Another prominent fragmentation would be the loss of isobutylene (B52900) (C₄H₈) via McLafferty rearrangement, leading to a fragment at m/z 112. Further fragmentation of the imidazole carboxylic acid fragment could involve the loss of CO₂ to give a peak corresponding to the imidazole ring. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the confirmation of the elemental composition. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Corresponding Neutral Loss |

|---|---|---|

| [M]⁺ | 168 | - |

| [M - C₄H₉]⁺ | 111 | C₄H₉ |

| [M - C₄H₈]⁺ | 112 | C₄H₈ |

| [M - COOC(CH₃)₃]⁺ | 67 | COOC(CH₃)₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound. mdpi.comnih.gov

The IR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the ester group, typically in the region of 1700-1725 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1300-1000 cm⁻¹ range. The N-H stretching vibration of the imidazole ring will be observed as a broad band around 3100-3300 cm⁻¹. The C-H stretching vibrations of the tert-butyl group and the imidazole ring will be found in the 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively. The in-plane and out-of-plane bending vibrations of the imidazole ring will give rise to a series of characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide complementary information. The symmetric vibrations of the imidazole ring and the C-C skeletal vibrations of the tert-butyl group are expected to be strong in the Raman spectrum.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (imidazole) | Stretching | 3100 - 3300 (broad) |

| C-H (imidazole) | Stretching | 3000 - 3100 |

| C-H (tert-butyl) | Stretching | 2850 - 3000 |

| C=O (ester) | Stretching | 1700 - 1725 |

| C=N, C=C (imidazole) | Ring Stretching | 1450 - 1600 |

| C-O (ester) | Stretching | 1000 - 1300 |

X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a related compound, tert-butyl 4-formyl-1H-imidazole-1-carboxylate, single-crystal X-ray diffraction analysis revealed a triclinic crystal system. nih.govresearchgate.net In the crystal structure of this derivative, weak intermolecular C-H···O hydrogen bonds link the molecules into chains. nih.govresearchgate.net Further weak C-H···O hydrogen bonds, along with π-π interactions between neighboring imidazole rings, contribute to the formation of a double-chain structure. nih.govresearchgate.net

For this compound, a similar analysis would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the imidazole ring and the conformation of the tert-butyl ester group relative to the ring. The crystal packing would likely be stabilized by a network of hydrogen bonds involving the imidazole N-H group and the carbonyl oxygen, as well as potential π-π stacking interactions between the imidazole rings of adjacent molecules.

Table 4: Representative Crystallographic Data for a Related Imidazole Derivative (tert-Butyl 4-formyl-1H-imidazole-1-carboxylate)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | nih.govresearchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 5.972 (3) | nih.gov |

| b (Å) | 7.173 (7) | nih.gov |

| c (Å) | 12.164 (11) | nih.gov |

| α (°) | 79.630 (16) | nih.gov |

| β (°) | 86.620 (15) | nih.gov |

| γ (°) | 89.326 (15) | nih.gov |

| V (ų) | 511.7 (8) | nih.gov |

| Z | 2 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Imidazole and its derivatives typically exhibit absorption bands in the UV region corresponding to π→π* and n→π* transitions. For this compound, the UV-Vis spectrum is expected to show absorption maxima characteristic of the imidazole chromophore, likely in the range of 200-300 nm. The exact position and intensity of these bands can be influenced by the solvent polarity.

Photoluminescence studies, including fluorescence and phosphorescence, can offer further insights into the excited state properties of the molecule. While many simple imidazole derivatives are not strongly fluorescent, the presence of the carboxylate group and the potential for intermolecular interactions in different environments could lead to observable emission. Photoluminescence spectroscopy can be a sensitive tool for studying the effects of environmental changes, such as pH or binding to other molecules, on the electronic structure of the compound. researchgate.netnih.gov

Electrochemical Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. The imidazole ring is known to be electroactive and can undergo oxidation or reduction at specific potentials. researchgate.netnih.govuminho.pt The electrochemical behavior of this compound can be investigated to determine its oxidation and reduction potentials, which are related to the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), respectively.

In a typical CV experiment, the compound would be dissolved in a suitable solvent with a supporting electrolyte, and the potential would be swept between defined limits. The resulting voltammogram would reveal any redox processes that the molecule undergoes. The nature of the substituents on the imidazole ring significantly influences its redox potentials. The electron-withdrawing carboxylate group is expected to make the oxidation of the imidazole ring more difficult compared to unsubstituted imidazole.

Thermal Analysis Techniques, including Thermogravimetric Analysis (TGA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to evaluate the thermal stability and decomposition behavior of a compound. researchgate.netresearchgate.netacs.org TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

For this compound, a TGA thermogram would show the temperature at which the compound begins to decompose. The decomposition is likely to occur in distinct steps. The first step might involve the loss of the tert-butyl group, followed by the decomposition of the resulting imidazole carboxylic acid at higher temperatures. The TGA curve provides information on the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative thermogravimetric, DTG, curve), and the mass of the final residue. This information is crucial for understanding the thermal limits of the compound. Imidazole derivatives generally exhibit good thermal stability. researchgate.netacs.org

Future Research Directions and Translational Perspectives for Tert Butyl 1h Imidazole 5 Carboxylate

Development of Sustainable and Green Synthesis Routes for Imidazole (B134444) Carboxylates

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. Future research will undoubtedly focus on developing sustainable and eco-friendly methods for the synthesis of tert-butyl 1H-imidazole-5-carboxylate and related imidazole carboxylates.

Current research in the broader field of imidazole synthesis has highlighted several promising green chemistry approaches. These include the use of microwave irradiation, ultrasound-assisted synthesis, and the utilization of environmentally benign solvents such as ionic liquids or even water. mdpi.com For instance, a solvent-free reaction has been reported for the synthesis of the related compound, tert-butyl 1H-imidazole-1-carboxylate, by reacting imidazole with di-tert-butyl dicarbonate. youtube.com This method's high efficiency and the absence of harmful solvents underscore the potential for similar eco-friendly protocols for the 5-carboxylate isomer.

Future investigations could explore one-pot multicomponent reactions, which streamline synthetic processes by combining multiple steps into a single operation, thereby reducing waste and energy consumption. The use of heterogeneous catalysts, which can be easily separated and recycled, presents another avenue for making the synthesis of imidazole carboxylates more sustainable. doaj.org Researchers are also likely to explore biocatalysis, employing enzymes to achieve high selectivity and milder reaction conditions.

A comparative look at conventional versus green synthetic approaches reveals the significant advantages of the latter:

| Parameter | Conventional Synthesis | Green Synthesis |

| Solvents | Often uses volatile and hazardous organic solvents. | Employs safer solvents like water, ionic liquids, or solvent-free conditions. |

| Energy | Typically requires prolonged heating. | Can utilize energy-efficient methods like microwave or ultrasound. |

| Waste | Generates significant byproducts and waste. | Aims for higher atom economy and reduced waste streams. |

| Catalysts | May use stoichiometric and toxic reagents. | Focuses on recyclable and non-toxic catalysts. |

By embracing these green chemistry principles, the synthesis of this compound can become more economically viable and environmentally responsible, paving the way for its broader application.

Targeted Applications in Advanced Functional Materials and Catalysis

The unique structural features of this compound make it an attractive building block for the creation of advanced functional materials and novel catalytic systems. The imidazole core, with its two nitrogen atoms, can act as a versatile ligand for metal ions, while the carboxylate group provides an additional coordination site.

In the realm of catalysis, the imidazole moiety is a well-known component of N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. The this compound could serve as a precursor for the synthesis of novel NHC catalysts with unique steric and electronic properties conferred by the carboxylate group. These tailored catalysts could exhibit enhanced activity and selectivity in a variety of organic transformations. Furthermore, imidazole derivatives can themselves act as catalysts or ligands in various catalytic processes. mdpi.com

The potential applications in this domain are summarized below:

| Application Area | Role of this compound | Potential Impact |

| Metal-Organic Frameworks (MOFs) | As an organic linker to create porous materials. | Development of new materials for gas storage, separation, and proton conduction. nih.govtechnologynetworks.com |

| N-Heterocyclic Carbene (NHC) Catalysis | As a precursor for novel NHC ligands. | Creation of highly efficient and selective organocatalysts for organic synthesis. |

| Homogeneous Catalysis | As a ligand for transition metal catalysts. | Design of new catalytic systems for a range of chemical reactions. |

As our understanding of materials science and catalysis deepens, the targeted design of functional materials and catalysts based on the this compound scaffold is expected to yield significant technological advancements.

Synergistic Integration of Artificial Intelligence and Machine Learning in Imidazole Chemistry Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from predicting molecular properties to designing novel synthetic routes. ijsetpub.com In the context of imidazole chemistry, AI and ML can significantly accelerate the discovery and development of new applications for compounds like this compound.

One of the key applications of AI in this field is the prediction of the physicochemical and biological properties of imidazole derivatives. researchgate.netresearchgate.net By training machine learning models on existing data, researchers can rapidly screen virtual libraries of imidazole-based compounds to identify candidates with desired characteristics, such as specific catalytic activity or material properties. nih.gov This in silico screening can drastically reduce the time and resources required for experimental investigations.

The synergy between AI and imidazole chemistry can be envisioned in the following areas:

| AI/ML Application | Description | Potential Benefit for Imidazole Chemistry |

| Property Prediction | Using ML models to predict properties like solubility, reactivity, and biological activity. researchgate.netresearchgate.net | Rapid identification of promising imidazole derivatives for specific applications. |

| Reaction Optimization | Employing AI to determine the optimal conditions for chemical synthesis. technologynetworks.com | Increased efficiency and yield in the production of this compound. |

| De Novo Design | Generating novel imidazole-based molecules with desired properties using generative AI models. | Discovery of new functional materials and therapeutic agents based on the imidazole scaffold. |

| Retrosynthetic Analysis | AI-powered tools to devise efficient synthetic routes for complex imidazole derivatives. | Streamlining the synthesis of novel and complex imidazole-containing molecules. |

The continued development of sophisticated AI and ML tools, coupled with the growing volume of chemical data, will undoubtedly foster a new era of innovation in imidazole chemistry research.

Expanding Therapeutic Modalities through Rational Drug Design Utilizing Imidazole Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic activities. The unique electronic properties and hydrogen bonding capabilities of the imidazole nucleus make it an ideal building block for designing molecules that can interact with biological targets with high affinity and selectivity.

Future research into this compound will likely explore its potential as a key intermediate in the synthesis of novel therapeutic agents. The carboxylate group can be readily converted into other functional groups, such as amides or esters, allowing for the facile generation of diverse libraries of imidazole derivatives for biological screening. The tert-butyl group can serve as a protecting group or be strategically retained to modulate the pharmacokinetic properties of the final compound.

Rational drug design, aided by computational modeling and structural biology, will be instrumental in guiding the development of new drugs based on the imidazole scaffold. By understanding the three-dimensional structure of a biological target, such as an enzyme or a receptor, chemists can design imidazole-containing molecules that fit precisely into the active site, leading to potent and selective inhibition or activation.

Potential therapeutic areas for exploration include:

Anticancer Agents: The imidazole core is found in several anticancer drugs. Novel derivatives of this compound could be designed to target specific proteins involved in cancer cell proliferation and survival.

Antimicrobial Agents: Imidazole-containing compounds have a long history of use as antifungal and antibacterial agents. New derivatives could be developed to combat drug-resistant pathogens.

Anti-inflammatory Drugs: The imidazole scaffold is present in drugs that modulate inflammatory pathways. Tailored molecules derived from this compound could offer new treatments for inflammatory diseases.

The versatility of the imidazole scaffold, combined with the power of modern drug discovery techniques, positions this compound as a valuable starting point for the development of the next generation of medicines.

常见问题

Q. What are the common synthetic routes for tert-butyl 1H-imidazole-5-carboxylate, and how can reaction conditions be optimized for high yield?

The synthesis typically involves esterification of 1H-imidazole-5-carboxylic acid with tert-butyl alcohol using dehydrating agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) under anhydrous conditions. Key optimizations include maintaining room temperature to minimize side reactions and using continuous flow processes in industrial settings to enhance scalability and consistency . Yield improvements focus on stoichiometric ratios of reactants and rigorous exclusion of moisture.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the esterification site and tert-butyl group integration. Fourier-Transform Infrared (FTIR) spectroscopy identifies carbonyl (C=O) and imidazole ring vibrations. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]⁺ at m/z 197.2). Purity assessment via High-Performance Liquid Chromatography (HPLC) ensures minimal byproducts .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction using programs like SHELXL refines bond lengths, angles, and torsion angles. The tert-butyl group’s steric effects often lead to distinct crystal packing patterns. ORTEP-III visualization aids in identifying deviations from idealized geometry, such as imidazole ring planarity or tert-butyl group rotational disorder . For example, hydrogen bonding between the carboxylate oxygen and adjacent imidazole NH groups can stabilize specific conformers .

Q. What role do hydrogen-bonding networks play in the supramolecular assembly of this compound crystals?

Graph set analysis (e.g., Etter’s formalism) reveals recurring motifs like R₂²(8) rings formed via N–H···O interactions between imidazole NH and carboxylate oxygen. These interactions dictate layer stacking and polymorphism. Disruptions in hydrogen bonding (e.g., steric hindrance from tert-butyl) may lead to amorphous phases or twinned crystals, requiring careful solvent selection during recrystallization .

Q. How can experimental design address contradictions in environmental fate data for this compound?

Tiered testing strategies (e.g., OECD guidelines) partition studies into:

- Physicochemical properties : LogP (lipophilicity) and hydrolysis half-life under varying pH.

- Biotic/abiotic degradation : Microbial assays (e.g., OECD 301B) and photolysis rates. Contradictions in persistence data may arise from matrix effects (e.g., soil vs. water); control experiments with isotopically labeled analogs (e.g., ¹⁴C-tagged) improve traceability .

Q. What strategies mitigate side reactions during this compound derivatization?

Protecting group strategies (e.g., Boc for NH) prevent undesired alkylation at the imidazole N-1 position. Computational modeling (DFT) predicts reactive sites, guiding regioselective modifications. For example, Pd-catalyzed cross-coupling at C-2/C-4 positions requires inert atmospheres to avoid oxidation of the tert-butyl group .

Methodological Considerations

- Synthetic Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with UV-active spots.

- Crystallography : Use SHELXPRO for macromolecular interface compatibility when handling twinned data .

- Environmental Studies : Employ LC-MS/MS for trace quantification in complex matrices (detection limit <1 ppb) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。